molecular formula C7H12N2O B3001872 2-Amino-6-azaspiro[3.4]octan-5-one CAS No. 2137616-46-5

2-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B3001872
CAS No.: 2137616-46-5
M. Wt: 140.186
InChI Key: IXOAVPNFUUDKLB-UHFFFAOYSA-N
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Description

2-Amino-6-azaspiro[3.4]octan-5-one is a heterocyclic compound featuring a spirocyclic scaffold with a fused azetidine and cyclobutane ring system. Its hydrochloride salt (CAS: 2227206-09-7) is commercially available with a molecular weight of 176.64 g/mol and a purity of ≥95% . The compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid spiro architecture to modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-amino-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-3-7(4-5)1-2-9-6(7)10/h5H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOAVPNFUUDKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137616-46-5
Record name 2-amino-6-azaspiro[3.4]octan-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-azaspiro[3.4]octan-5-one typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications to afford the title compound .

Industrial Production Methods

Industrial production methods for 2-Amino-6-azaspiro[3

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-Amino-6-azaspiro[3.4]octan-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and commercial parameters for 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride and analogous spirocyclic compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Price (€) Availability
This compound hydrochloride 2227206-09-7 C₇H₁₁N₂O·HCl 176.64 ≥95% 681/100mg Estimated delivery 2025-04-09
6-Oxaspiro[3.4]octan-5-one 84565-26-4 C₇H₁₀O₂ 126.16 ≥98% N/A Available
5-Methyl-5,7-diazaspiro[2.5]octan-6-one AS37315 C₇H₁₀N₂O 138.17 ≥95% 370/250mg In stock
(S)-8-Amino-6-azaspiro[3.4]octan-5-one 1810074-93-1 C₇H₁₂N₂O 140.18 N/A N/A Listed
7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octan-5-one 383128-41-4 C₈H₁₃NO₂ 179.24 ≥95% N/A Available
Key Observations:

Pricing and Availability: this compound hydrochloride is significantly costlier (€681/100mg) compared to analogs like 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (€370/250mg), likely due to synthetic complexity and demand . 6-Oxaspiro[3.4]octan-5-one (≥98% purity) is competitively priced but lacks functional groups for derivatization, limiting its utility in medicinal chemistry .

Drug Discovery Utility
  • This compound: Its amino group enables facile functionalization (e.g., amide coupling), making it a preferred scaffold for kinase inhibitors and GPCR modulators .
  • 5-Methyl-5,7-diazaspiro[2.5]octan-6-one : The diaza configuration enhances metal-binding capacity, useful in catalysis or metalloenzyme inhibition .
  • 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octan-5-one : Methyl groups improve metabolic stability, as evidenced in preclinical studies of antiviral agents .

Biological Activity

2-Amino-6-azaspiro[3.4]octan-5-one is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2OC_7H_{12}N_2O, with a molecular weight of approximately 140.18 g/mol. Its structure features a bicyclic system where two rings share a single atom, contributing to its distinct chemical properties and biological activities.

Table 1: Structural Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC7H12N2OSpirocyclic structure with potential receptor interactions
2,6-Diazaspiro[3.4]octan-5-oneC7H12N2OContains an additional nitrogen atom; different receptor interactions
2-Oxa-6-azaspiro[3.4]octan-7-oneC7H13N2OContains an oxygen atom instead of one nitrogen; altered reactivity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly various receptors and enzymes. The compound's unique spirocyclic structure allows it to modulate the activity of these targets, leading to potential therapeutic effects.

  • Receptor Interactions :
    • Sigma Receptors : Recent studies have indicated that this compound may act as an antagonist at sigma receptors, which are implicated in pain perception and neuroprotection. By modulating these receptors, it may enhance the analgesic effects of other pain-relief medications such as mu-opioid receptor agonists .
    • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain bacterial enzymes, contributing to its antimicrobial properties .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves binding to specific bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Analgesic Potential

Another research effort focused on the analgesic potential of this compound in animal models. The findings suggested that the compound significantly reduced pain responses in models induced by inflammatory agents, supporting its role as a potential analgesic agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are needed to elucidate its metabolism and excretion pathways.

Table 2: Summary of Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh (in vitro studies)
BioavailabilityTo be determined
MetabolismHepatic (preliminary data)
ExcretionRenal (preliminary data)

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